molecular formula C17H12N2O3S B1600099 3-Formyl-1-tosyl-1h-indole-5-carbonitrile CAS No. 468717-73-9

3-Formyl-1-tosyl-1h-indole-5-carbonitrile

Cat. No. B1600099
M. Wt: 324.4 g/mol
InChI Key: BFYKSJLAZUDDKP-UHFFFAOYSA-N
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Description

3-Formyl-1-tosyl-1h-indole-5-carbonitrile is a reactant used in the synthesis of various compounds. It has been used in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators, enantioselective preparation of antifungal agents, and synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .


Molecular Structure Analysis

The molecular structure of 3-Formyl-1-tosyl-1h-indole-5-carbonitrile is represented by the InChI code 1S/C17H12N2O3S/c1-12-2-5-15 (6-3-12)23 (21,22)19-10-14 (11-20)16-8-13 (9-18)4-7-17 (16)19/h2-8,10-11H,1H3 . The molecular weight is 324.36 .


Chemical Reactions Analysis

3-Formyl-1-tosyl-1h-indole-5-carbonitrile is a reactant used in the synthesis of various compounds. It has been used in the synthesis of tryptophan dioxygenase inhibitors as potential anticancer immunomodulators, enantioselective preparation of antifungal agents, and synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Formyl-1-tosyl-1h-indole-5-carbonitrile include a molecular weight of 324.36 . The compound is stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Detosylation and Compound Characterization : Research by Michaelidou and Koutentis (2010) explores the detosylation of 3-amino-1-(p-tosylamino)indole-2-carbonitriles, leading to the synthesis of 3-(N-p-tosylamino)indole-2-carbonitriles. The study focuses on reaction mechanisms and characterizes the new compounds (Michaelidou & Koutentis, 2010).

  • Synthesis of Dithiocarbamate Ligand : Al-Obaidy, Ibraheem, and Mesher (2020) conducted research involving the synthesis of a ligand containing sulfur atoms, using 3-Formyl-1H-indole5-carbonitrile. This study also assessed the antimicrobial activity of the synthesized ligand and its complexes (Al-Obaidy, Ibraheem, & Mesher, 2020).

  • Improvement of Synthetic Methods : Jian-me (2015) improved the synthetic process for creating compounds involving 1-tosyl-1H-indole-5-carbonitrile, leading to higher overall yields and simpler purification methods (Jian-me, 2015).

Catalytic Applications and Process Optimization

  • Continuous Flow Process Development : Karadeolian et al. (2018) developed a continuous flow process for reductive deoxygenation involving 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, showcasing advantages such as increased yield and purity (Karadeolian et al., 2018).

  • Organocatalytic Asymmetric Michael Addition : Chen et al. (2013) focused on the Michael addition of aliphatic aldehydes to indolylnitroalkenes using an organocatalyst. This research highlights the significance of indole frameworks in pharmaceutical and biological research (Chen et al., 2013).

  • Cross-Coupling Reactions in Synthesis : Hrizi et al. (2021) described the preparation of polysubstituted indole-2-carbonitriles through cross-coupling reactions, demonstrating the reactivity of indole derivatives with iodine at position 3 (Hrizi et al., 2021).

Potential in Drug Discovery and Biological Applications

  • Azafluorene Derivatives in COVID-19 Research : Venkateshan et al. (2020) synthesized azafluorene derivatives and conducted molecular docking analysis to explore their potential as SARS CoV-2 inhibitors (Venkateshan et al., 2020).

  • Polystyrene-supported Acid Catalyst : Reddy, Reddy, and Jeong (2016) developed an efficient protocol for synthesizing a new class of functionalized novel 1H-indol-3-yl-4H-chromene-3-carbonitriles using a polystyrene-supported acid catalyst (Reddy, Reddy, & Jeong, 2016).

  • Transition-Metal-Free Photoredox Formylation : Li et al. (2014) developed an aerobic visible-light-promoted indole C-3 formylation reaction catalyzed by Rose Bengal, demonstrating a transition-metal-free process (Li et al., 2014).

  • Multicomponent Synthesis and Cytotoxic Evaluation : Radwan, Alminderej, and Awad (2020) synthesized novel tetrazolopyrimidine-6-carbonitrile compounds and investigated their cytotoxic activities against various human cancer cell lines (Radwan, Alminderej, & Awad, 2020).

Safety And Hazards

The safety information for 3-Formyl-1-tosyl-1h-indole-5-carbonitrile includes several hazard statements: H302 + H312 + H332 - H315 - H317 - H319 - H335 . Precautionary measures include P261 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 - P305 + P351 + P338 .

Future Directions

The future directions for 3-Formyl-1-tosyl-1h-indole-5-carbonitrile could involve its use in the synthesis of various compounds for potential applications in anticancer immunomodulators, antifungal agents, and inhibitors of BACE-1 .

properties

IUPAC Name

3-formyl-1-(4-methylphenyl)sulfonylindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c1-12-2-5-15(6-3-12)23(21,22)19-10-14(11-20)16-8-13(9-18)4-7-17(16)19/h2-8,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYKSJLAZUDDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457752
Record name 3-formyl-1-(toluene-4-sulfonyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-1-tosyl-1h-indole-5-carbonitrile

CAS RN

468717-73-9
Record name 3-formyl-1-(toluene-4-sulfonyl)-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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